molecular formula C4H10ClO2PS B041372 Diethyl chlorothiophosphate CAS No. 2524-04-1

Diethyl chlorothiophosphate

Cat. No.: B041372
CAS No.: 2524-04-1
M. Wt: 188.61 g/mol
InChI Key: KMJJJTCKNZYTEY-UHFFFAOYSA-N
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Preparation Methods

O,O-Diethyl chlorothiophosphate can be synthesized through several methods:

    Phosphorus Pentasulfide Method: This method involves the reaction of phosphorus pentasulfide with absolute ethanol to produce O,O-Diethyl dithiophosphate.

    Trichlorothiophos Method: In this method, trichlorothiophos reacts with anhydrous ethanol to form O,O-Diethylthiophosphoric dichloride.

Chemical Reactions Analysis

O,O-Diethyl chlorothiophosphate undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

O,O-Diethyl chlorothiophosphate can be compared with similar compounds such as:

O,O-Diethyl chlorothiophosphate is unique due to its specific reactivity with nucleophiles and its use in a wide range of industrial applications.

Properties

IUPAC Name

chloro-diethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C4H10ClO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3
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InChI Key

KMJJJTCKNZYTEY-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)Cl
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Molecular Formula

C4H10ClO2PS
Record name DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE)
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DSSTOX Substance ID

DTXSID5027487
Record name O,O-Diethyl chlorothiophosphate
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Molecular Weight

188.61 g/mol
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Physical Description

Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name Phosphorochloridothioic acid, O,O-diethyl ester
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Record name DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE)
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Boiling Point

49 °C BELOW 1 MM HG; FP: BELOW -75 °C, >110 °C
Record name O,O-DIETHYL CHLOROTHIOPHOSPHONATE
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Flash Point

92 °C c.c.
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Solubility

INSOL IN WATER; SOL IN MOST ORG SOLVENTS, Solubility in water: reaction
Record name O,O-DIETHYL CHLOROTHIOPHOSPHONATE
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Density

1.196 AT 25 °C/25 °C, Relative density (water = 1): 1.19
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Vapor Pressure

Vapor pressure, Pa at 50 °C: 190
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Color/Form

COLORLESS TO LIGHT AMBER LIQUID

CAS No.

2524-04-1
Record name O,O-Diethyl phosphorochloridothioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl chlorothiophosphate
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Diethyl chlorothiophosphate
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Diethyl chlorothiophosphate
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Diethyl chlorothiophosphate
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Diethyl chlorothiophosphate
Customer
Q & A

Q1: What is the primary use of O,O-Diethyl chlorothiophosphate in current research?

A1: O,O-Diethyl chlorothiophosphate is primarily utilized as a key reagent in synthesizing various organophosphate compounds. For instance, it serves as a precursor for producing the organophosphate pesticide chlorpyrifos [] and the labeled pesticide [U-14C]-O-(2,4-dichlorophenyl)-O,O-diethyl thiophosphate (dichlofenthion) used in research []. It is also a valuable reagent in synthesizing novel aromatic phosphoramidates with potential applications in various fields [].

Q2: Can you elaborate on the synthesis of chlorpyrifos using O,O-Diethyl chlorothiophosphate and its significance?

A2: A novel method for synthesizing chlorpyrifos utilizes O,O-Diethyl chlorothiophosphate in a direct condensation reaction with the product of tetrachloropyridine alkaline hydrolysis []. This approach bypasses the need for the expensive 3,5,6-trichloropyridine-2-sodium alkoxide, leading to a significant reduction in production costs and waste generation. This method offers a more sustainable and efficient alternative for large-scale industrial production of chlorpyrifos [].

Q3: Are there any alternative synthetic routes for preparing O,O-Diethyl chlorothiophosphate itself?

A3: Yes, one method involves a multi-step process starting with phosphorus pentasulfide and absolute ethyl alcohol. This reaction yields O,O-diethyl dithiophosphate, which is then chlorinated in two stages to produce O,O-diethyl chlorothiophosphate. This process, while effective, requires careful control of chlorine gas and benefits from the use of a catalyst in the post-chlorination step to achieve high purity [].

Q4: Beyond pesticides, are there other applications for compounds synthesized using O,O-Diethyl chlorothiophosphate?

A4: Research has explored the use of O,O-Diethyl chlorothiophosphate in creating novel aromatic phosphoramidates, particularly benzyl-bisphosphoramidate derivatives []. While the specific applications of these compounds are still under investigation, their unique structures and properties make them promising candidates for various fields, including medicine, materials science, and catalysis.

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